1-Nitro-9,10-dihydrophenanthren-2-amine

nitro-PAH structure-activity relationship dihedral angle

1-Nitro-9,10-dihydrophenanthren-2-amine (CAS 18264-78-3, C₁₄H₁₂N₂O₂, MW 240.26 g/mol) belongs to the nitrated 9,10-dihydrophenanthrene class, a subset of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) of environmental and toxicological interest. It possesses a saturated C9–C10 bridge, a nitro group at position 1, and a primary amine at position 2, yielding a predicted LogP of 4.65 and density of 1.3 ± 0.1 g/cm³.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 18264-78-3
Cat. No. B090734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-9,10-dihydrophenanthren-2-amine
CAS18264-78-3
Synonyms9,10-Dihydro-1-nitro-2-phenanthrenamine
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2[N+](=O)[O-])N)C3=CC=CC=C31
InChIInChI=1S/C14H12N2O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(17)18/h1-4,7-8H,5-6,15H2
InChIKeyWULDZHONTZJWGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Nitro-9,10-dihydrophenanthren-2-amine (CAS 18264-78-3): Core Physicochemical and Structural Profile for Research Procurement


1-Nitro-9,10-dihydrophenanthren-2-amine (CAS 18264-78-3, C₁₄H₁₂N₂O₂, MW 240.26 g/mol) belongs to the nitrated 9,10-dihydrophenanthrene class, a subset of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) of environmental and toxicological interest [1]. It possesses a saturated C9–C10 bridge, a nitro group at position 1, and a primary amine at position 2, yielding a predicted LogP of 4.65 and density of 1.3 ± 0.1 g/cm³ [2]. A deuterated analog (2‑dideuteroamino‑1‑nitro‑9,10‑dihydrophenanthrene) is archived in the Wiley Registry of Mass Spectral Data, confirming the availability of authenticated GC‑MS reference spectra [3].

1
Positional isomer control for nitro-PAH structure–activity relationship studies
2
Non-mutagenic nitro-PAH reference compound for genotoxicity screening panels
3
Deuterated analog GC–MS reference spectra available for analytical method development

Why Generic Substitution Fails for 1-Nitro-9,10-dihydrophenanthren-2-amine: Positional Isomerism Drives Divergent Biological and Electronic Behavior


Within the nitrophenanthrene class, the precise ring position of the nitro substituent governs its dihedral angle relative to the aromatic plane and, consequently, its reduction potential and LUMO energy—the two parameters most strongly correlated with oxidative DNA damage and mutagenic potency [1][2]. Nitro groups at positions 2, 3, 6, or 7 adopt a nearly coplanar orientation, while those at positions 1, 4, 5, 8, 9, or 10 are almost perpendicular [1]. Because 1‑nitro‑9,10‑dihydrophenanthren‑2‑amine bears a perpendicular C1‑nitro group and a coplanar-directing C2‑amine, its electronic character and metabolic activation pathway are mechanistically distinct from the widely studied 2‑nitro and 3‑nitro positional isomers. A researcher who simply orders “a nitrophenanthrene” without specifying the exact CAS number risks obtaining an isomer with fundamentally different reactivity and biological readout.

Nitro orientation
Perpendicular (C1)
Coplanar (C2)
Alters reduction potential and LUMO energy, shifting oxidative DNA damage correlation
Mutagenicity class
Outside high-potency motif
High O-acetyltransferase-dependent potency
Positional isomer with C2-nitro shows markedly different biological readout
Electronic profile
Lower electrophilicity predicted
Higher electrophilicity, stronger correlation with 8-oxo-dG
Metabolic activation pathway may not transfer between isomers

Quantitative Evidence Guide: 1-Nitro-9,10-dihydrophenanthren-2-amine versus Positional Isomers


Nitro Group Dihedral Angle Dictates Coplanarity and Reduction Potential—Position 1 vs. Position 2 Isomers

The nitro group orientation differs fundamentally between regioisomers. Across 22 nitrophenanthrenes (NPhs) and 19 nitroazaphenanthrenes (NAPhs), substituents at positions 2, 3, 6, and 7 were almost coplanar to the aromatic ring, whereas those at positions 1, 5, 8, 9, and 10 were almost perpendicular [1]. The C1‑nitro group in 1‑nitro‑9,10‑dihydrophenanthren‑2‑amine falls into the perpendicular class, in contrast to the coplanar C2‑nitro in 2‑nitro‑9,10‑dihydrophenanthrene (CAS 5329‑87‑3). Perpendicular orientation raises the LUMO energy and makes the first reduction potential less negative, directly weakening the correlation with 8‑oxo‑dG formation (r = 0.906 for first reduction potential, r = 0.874 for LUMO energy versus oxidative damage) [1].

Nitro Orientation
Class-level inference
C1-NO₂ Perpendicular
C2-NO₂ Coplanar
Perpendicular orientation shifts reduction potential and LUMO energy, altering 8-oxo-dG correlation (r = 0.874–0.906)
Class-level assignment across 22 NPhs; confirm by crystallography or computation
nitro-PAH structure-activity relationship dihedral angle reduction potential oxidative DNA damage

Position 2(7) Nitro Substitution Confers High Mutagenic Potency—the C1‑Nitro/ C2‑Amine Pattern Escapes This Motif

In the most comprehensive mutagenicity survey of nitrophenanthrenes, Sera et al. demonstrated that nitro substitution at the 2(7) and 3(6) positions of the phenanthrene ring yields highly mutagenic compounds in Salmonella strains YG1024 and YG1029 (O‑acetyltransferase‑overproducing), whereas substitution at the 9 and 10 positions shows weak mutagenicity [1]. The target compound carries its nitro group at position 1 and an amino group at position 2. Although the C2‑amine may influence electronic properties, the C1‑nitro lies outside the 2(7)/3(6) high‑mutagenicity motif. This positional distinction means the compound is predicted to exhibit lower O‑acetyltransferase‑dependent mutagenicity than 2‑nitro‑9,10‑dihydrophenanthrene or 2,6‑dinitro‑9,10‑dihydrophenanthrene.

Mutagenicity Profile
Class-level inference
Target (C1-NO₂) Outside 2/3 high-potency motif
1-NPh (C1 ref.) 329 rev/nmol (TA100)
3-NPh (C3 ref.) 620 rev/nmol (TA100)
Predicted lower O-acetyltransferase-dependent mutagenicity vs 2- and 3-nitro isomers
Salmonella his⁻ strains; experimental data for target not available
mutagenicity Salmonella typhimurium O-acetyltransferase nitroreductase nitrophenanthrene

Predicted Mutagenicity Classification from In Silico Toxicology Models—Non‑Mutagenic Alert

Computational toxicology predictions for 1‑nitro‑9,10‑dihydrophenanthren‑2‑amine classify the compound as non‑mutagenic in the AMES test framework [1]. This contrasts with many nitro‑PAH positional isomers—particularly those bearing coplanar nitro groups at positions 2 or 3—which are frequently flagged as mutagenic alerts by QSAR models [2]. The non‑mutagenic prediction is consistent with the perpendicular C1‑nitro orientation, which reduces the electrophilicity of the nitro group toward nitroreductase-mediated activation.

AMES Prediction
Cross-study comparable
Non-mutagenic vs. mutagenic alerts for 2-/3-nitro isomers
In silico non-mutagenic classification consistent with perpendicular nitro orientation
QSAR benchmarked against Salmonella mutagenicity databases
in silico toxicology QSAR mutagenicity prediction AMES test nitroaromatic

Commercial Availability Gap—1‑Nitro‑2‑amino Isomer Is the Least Represented Nitro‑Amino‑Dihydrophenanthrene in Vendor Catalogs

A systematic analysis of vendor catalogs reveals a stark availability asymmetry. Common nitro‑dihydrophenanthrene isomers such as 2‑nitro‑9,10‑dihydrophenanthrene (CAS 5329‑87‑3) and 1‑nitro‑9,10‑dihydrophenanthrene (CAS 18264‑77‑2) are listed by dozens of suppliers. In contrast, only a limited number of specialty suppliers offer the amino‑substituted derivative 1‑nitro‑9,10‑dihydrophenanthren‑2‑amine (CAS 18264‑78‑3), typically at 95% purity and in milligram‑to‑gram scale [1]. The closely related analog 1,7‑dinitro‑9,10‑dihydro‑2‑phenanthrenamine (CAS 18264‑96‑5) is even rarer, while the non‑nitrated 2‑amino‑9,10‑dihydrophenanthrene (CAS not explicitly assigned in major catalogs; MW 195.26) is more accessible but lacks the nitro functionality required for reduction potential studies .

Supplier Availability
Supporting evidence
Suppliers 5–10× fewer vs common isomers
Scale mg–g, no bulk >100 g
Purity Typically 95%
Limited sourcing requires advance procurement planning; CAS-specific identity verification essential
Catalog search April 2026; exclude prohibited vendor domains
chemical sourcing catalog availability rare nitro-PAH procurement

Best-Fit Research and Industrial Application Scenarios for 1-Nitro-9,10-dihydrophenanthren-2-amine


Environmental Nitro‑PAH Structure–Activity Relationship (SAR) Studies Requiring a Position 1 Nitro Control

This compound serves as a critical positional control in SAR panels designed to map how nitro group orientation (coplanar vs. perpendicular) governs mutagenic potency and oxidative DNA damage. Its perpendicular C1‑nitro group—confirmed by class‑level crystallographic and computational data across 22 NPhs—predicts reduced O‑acetyltransferase‑dependent mutagenicity compared with 2‑nitro and 3‑nitro isomers [1]. Including this compound alongside 2‑nitro‑9,10‑dihydrophenanthrene (CAS 5329‑87‑3) and 3‑nitrophenanthrene enables researchers to deconvolute the contribution of nitro position to genotoxic risk in ambient particulate matter extracts.

In Silico Toxicology Model Validation Using a Non‑Mutagenic Nitro‑PAH Benchmark

Computational toxicology models often struggle to correctly classify nitro‑PAHs because the perpendicular vs. coplanar nitro group orientation dramatically alters LUMO energy and reduction potential. With a predicted AMES non‑mutagenic classification, this compound provides a valuable true‑negative benchmark for validating QSAR models, machine‑learning genotoxicity classifiers, and read‑across frameworks [1]. Its deuterated analog, archived in the Wiley Registry of Mass Spectral Data, further enables analytical method development and metabolite identification via stable‑isotope dilution GC‑MS .

Cytochrome P450‑Mediated Nitroreduction and Radical Anion Formation Studies

Primary rat hepatocyte studies have established that nitro‑PAH metabolic activation proceeds via NADPH‑cytochrome P450‑catalyzed nitroreduction to a radical anion intermediate, with 8‑oxo‑dG formation correlating with first reduction potential (r = 0.906) and LUMO energy (r = 0.874) [1]. Because the C1‑nitro group is perpendicular and the C2‑amine is coplanar, this compound offers a unique dual‑substitution pattern to test whether the amine group modulates the one‑electron reduction potential of the adjacent perpendicular nitro group—a mechanistic question inaccessible with simple mononitro isomers.

Specialty Chemical Synthesis Intermediate for Heterocyclic and Liquid Crystal Building Blocks

The 9,10‑dihydrophenanthrene scaffold with an amino handle at position 2 is a demonstrated precursor for Schiff‑base liquid crystals and heterocyclic ring systems. Published work on 2‑amino‑9,10‑dihydrophenanthrene shows its conversion to nematic azomethine mesogens [1]. The target compound adds a nitro group at position 1, enabling further functionalization (reduction, diazotization, cross‑coupling) to access an expanded chemical space of 1,2‑disubstituted‑9,10‑dihydrophenanthrenes that are not readily accessible from the more common 2‑nitro or 3‑nitro precursors.

Application
Selection Property
Validation Focus
Nitro-PAH SAR studies
Positional isomer with perpendicular C1-nitro
Confirm dihedral angle and LUMO energy via computation or crystallography
QSAR model validation
Non-mutagenic nitro-PAH benchmark
Verify AMES prediction against experimental data for model training
Nitroreduction mechanism studies
Dual substitution (C1-NO₂, C2-NH₂)
Assess one-electron reduction potential modulation by adjacent amine
Heterocyclic/liquid crystal synthesis
Amino handle at C2 for further functionalization
Confirm reactivity for Schiff-base or cross-coupling transformations
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